![molecular formula C20H15NO B12523483 10-(4-Methoxyphenyl)benzo[h]quinoline](/img/structure/B12523483.png)
10-(4-Methoxyphenyl)benzo[h]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(4-Methoxyphenyl)benzo[h]quinoline: is a heterocyclic aromatic compound that belongs to the benzoquinoline family This compound is characterized by the presence of a methoxyphenyl group attached to the benzo[h]quinoline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10-(4-Methoxyphenyl)benzo[h]quinoline can be achieved through cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This process can be catalyzed by transition metals such as platinum (PtCl2) or by Brønsted acids like trifluoromethanesulfonic acid . The reaction conditions typically involve heating the reactants in the presence of the catalyst to induce cyclization and form the desired benzo[h]quinoline derivative.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 10-(4-Methoxyphenyl)benzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
10-(4-Methoxyphenyl)benzo[h]quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 10-(4-Methoxyphenyl)benzo[h]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .
Comparación Con Compuestos Similares
Benzo[h]quinoline: The parent compound without the methoxyphenyl group.
Benzo[c]acridine: Another heterocyclic compound with a similar structure but different biological activities.
Uniqueness: 10-(4-Methoxyphenyl)benzo[h]quinoline is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and enhances its potential biological activities compared to its analogs .
Propiedades
Fórmula molecular |
C20H15NO |
|---|---|
Peso molecular |
285.3 g/mol |
Nombre IUPAC |
10-(4-methoxyphenyl)benzo[h]quinoline |
InChI |
InChI=1S/C20H15NO/c1-22-17-11-9-14(10-12-17)18-6-2-4-15-7-8-16-5-3-13-21-20(16)19(15)18/h2-13H,1H3 |
Clave InChI |
QWZBTLHKAPIXKM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC=CC3=C2C4=C(C=CC=N4)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Chlorophenyl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12523401.png)
![({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid](/img/structure/B12523403.png)
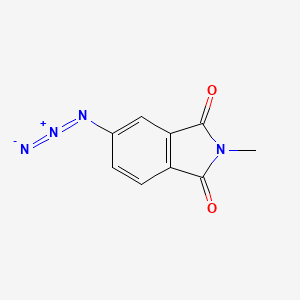
![3-[(3R,4R)-3,4-dimethyl-1-(2-phenylethyl)piperidin-4-yl]benzoic acid](/img/structure/B12523408.png)
![2-{(2Z)-2-[(4-Chlorophenyl)imino]-1,3-thiazolidin-3-yl}-1-phenylethan-1-one](/img/structure/B12523412.png)
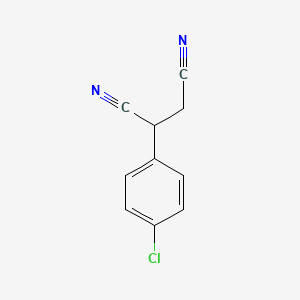
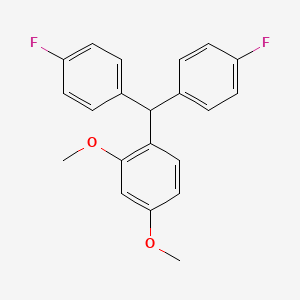


![{[(Hept-1-en-6-yn-3-yl)oxy]methyl}benzene](/img/structure/B12523442.png)
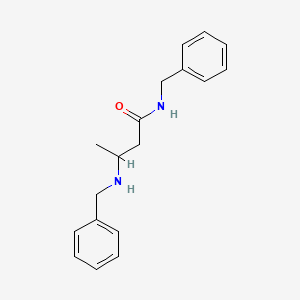
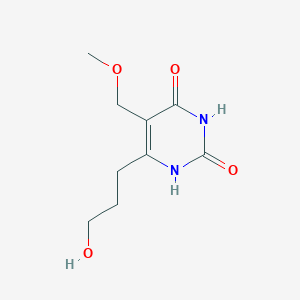
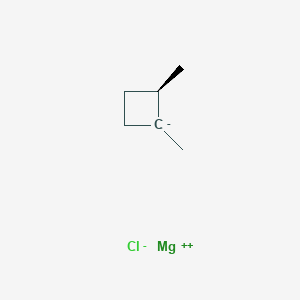
methanone](/img/structure/B12523468.png)
